molecular formula C13H26N2O2S B7558748 1-(3-Ethylpiperidin-1-yl)sulfonylazepane

1-(3-Ethylpiperidin-1-yl)sulfonylazepane

Cat. No.: B7558748
M. Wt: 274.43 g/mol
InChI Key: LEPLLSXAEOILCJ-UHFFFAOYSA-N
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Description

1-(3-Ethylpiperidin-1-yl)sulfonylazepane is a sulfonamide-derived compound featuring a seven-membered azepane ring linked to a sulfonyl group, which is further substituted with a 3-ethylpiperidinyl moiety. The ethylpiperidinyl group introduces steric bulk and basicity, while the sulfonyl group enhances polarity.

Properties

IUPAC Name

1-(3-ethylpiperidin-1-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-2-13-8-7-11-15(12-13)18(16,17)14-9-5-3-4-6-10-14/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLLSXAEOILCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The nitro and chloro groups in 1-(4-chloro-3-nitrobenzenesulfonyl)azepane contribute to a moderate logP of 2.7 . The 3-ethylpiperidinyl group in the target compound likely increases logP (~3.1) due to its hydrophobic ethyl chain, surpassing nitro/chloro analogs but remaining lower than bromo-methoxy derivatives (e.g., 358.23 Da compound in ).

Hydrogen-Bonding Capacity: Nitro and sulfonyl groups in analogs like 1-(4-chloro-3-nitrobenzenesulfonyl)azepane provide 5 H-bond acceptors .

Steric and Electronic Profiles:

  • The 3-ethylpiperidinyl group introduces conformational flexibility and basicity (pKa ~8–9 for piperidine derivatives), contrasting with electron-withdrawing nitro or chloro substituents in analogs. This may enhance binding to basicity-sensitive targets like GPCRs or enzymes .

Molecular Weight and Solubility:

  • The target compound’s molecular weight (~272.41) is lower than nitro/chloro analogs (e.g., 318.77 Da in ), suggesting better solubility and absorption. However, the ethylpiperidinyl group may reduce aqueous solubility compared to smaller substituents like methyl or methoxy.

Research Findings and Implications

Pharmacological Potential:

  • Analogs such as 1-(4-chloro-3-nitrobenzenesulfonyl)azepane are linked to GPCR modulation (e.g., Neuropeptides B/W receptor type 1) . The target compound’s ethylpiperidinyl group may enhance affinity for similar targets due to improved hydrophobic interactions in binding pockets.
  • Bromo-methoxy derivatives () exhibit higher molecular weights, which may limit blood-brain barrier penetration. The target compound’s lower weight and moderate logP could favor CNS activity.

Metabolic Stability:

  • Fluoro-substituted analogs () often show enhanced metabolic stability due to fluorine’s resistance to oxidation. The ethylpiperidinyl group in the target compound may undergo CYP450-mediated oxidation, necessitating further stability studies.

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